molecular formula C9H13N3O3 B6635524 (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

Cat. No. B6635524
M. Wt: 211.22 g/mol
InChI Key: MWHSTCPMUWIAMX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid, also known as MIAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MIAB is a derivative of imidazole-4-carboxylic acid and is commonly used in biochemical and physiological studies. MIAB has shown promising results in various research fields, including cancer research, immunology, and neuroscience.

Mechanism of Action

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid works by inhibiting the calcium influx in cells. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid blocks the L-type calcium channels, which are responsible for the influx of calcium ions into the cells. By blocking the calcium influx, (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid inhibits the downstream signaling pathways that are activated by calcium ions.
Biochemical and Physiological Effects:
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid inhibits the activation of T cells by blocking the calcium influx in T cells. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience research, (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the calcium influx in neurons, which has been used to study the role of calcium signaling in synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid in lab experiments is its ability to inhibit the calcium influx in cells. This property of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been used to study the role of calcium signaling in various biological processes. However, one of the limitations of using (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is its specificity. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is not specific to L-type calcium channels and can inhibit other calcium channels as well. This can lead to off-target effects in lab experiments.

Future Directions

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has shown promising results in various research fields, and there are several future directions for its use. One future direction is to study the role of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid in cancer therapy. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the growth of cancer cells, and further research can be done to develop (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid-based therapies for cancer.
Another future direction is to study the role of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid in immunotherapy. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the activation of T cells, and further research can be done to develop (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid-based therapies for autoimmune diseases.
In neuroscience research, (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid can be used to study the role of calcium signaling in various neurological disorders such as Alzheimer's disease and Parkinson's disease. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the calcium influx in neurons, which can be used to study the role of calcium signaling in these neurological disorders.
Conclusion:
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been extensively used in cancer research, immunology, and neuroscience. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid works by inhibiting the calcium influx in cells and has various biochemical and physiological effects. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid involves the reaction of imidazole-4-carboxylic acid with N-tert-butoxycarbonyl-L-aspartic acid β-lactone. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been extensively used in scientific research due to its unique properties. One of the most significant applications of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is in cancer research. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has also been used to study the role of calcium signaling in cancer cells.
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has also been used in immunology research to study the role of T cells in the immune system. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the activation of T cells by blocking the calcium influx in T cells. This property of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been used to study the role of calcium signaling in T cell activation.
In neuroscience research, (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been used to study the role of calcium signaling in synaptic plasticity. (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to inhibit the calcium influx in neurons, which has been used to study the role of calcium signaling in synaptic plasticity.

properties

IUPAC Name

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-3-6(9(14)15)11-8(13)7-4-12(2)5-10-7/h4-6H,3H2,1-2H3,(H,11,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHSTCPMUWIAMX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

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